molecular formula C11H9BrN2O2 B1529431 5-Bromo-2-(3-methoxyphenoxy)pyrimidine CAS No. 73226-25-2

5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Cat. No.: B1529431
CAS No.: 73226-25-2
M. Wt: 281.1 g/mol
InChI Key: SJAUCDXSPIMNFX-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methoxyphenoxy)pyrimidine: is an organic compound with the molecular formula C11H9BrN2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5-position and a 3-methoxyphenoxy group at the 2-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method is the use of sodium monobromoisocyanurate (SMBI) as a brominating agent. This method allows for the bromination at the C-5 position of pyrimidine nucleosides under mild conditions .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar bromination techniques. The process involves the reaction of pyrimidine derivatives with brominating agents such as bromine in the presence of solvents like dimethylformamide (DMF) or carbon tetrachloride (CCl4). The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound is studied for its potential biological activities, including antiviral and anticancer properties. It is used in the synthesis of nucleoside analogs that can be incorporated into DNA, thereby affecting cellular replication processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a useful building block for the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine involves its interaction with biological molecules. For instance, when used as a nucleoside analog, it can be incorporated into DNA, leading to the disruption of DNA replication and transcription processes. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine is unique due to the presence of both a bromine atom and a 3-methoxyphenoxy group, which confer specific reactivity and biological activity.

Properties

IUPAC Name

5-bromo-2-(3-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-15-9-3-2-4-10(5-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAUCDXSPIMNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73226-25-2
Record name 5-bromo-2-(3-methoxyphenoxy)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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